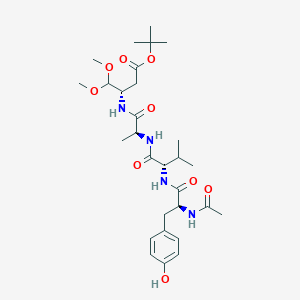

AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is a synthetic peptide compound. It is composed of a sequence of amino acids: tyrosine, valine, alanine, and aspartic acid, with specific protective groups and functional modifications. This compound is often used in biochemical research, particularly in studies involving enzyme inhibition and protein interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal involves several steps:

Peptide Synthesis: The peptide chain is assembled using solid-phase peptide synthesis (SPPS). Each amino acid is sequentially added to the growing chain, with protective groups to prevent unwanted reactions.

Protection and Deprotection: The side chains of the amino acids are protected with groups like tert-butyl (otbu) to prevent side reactions. After the peptide chain is complete, these protective groups are removed.

Functionalization: The aldehyde and dimethyl acetal groups are introduced through specific chemical reactions, often involving reagents like dimethylformamide (DMF) and acetic anhydride.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are used to ensure consistency and purity.

Types of Reactions:

Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The dimethyl acetal group can be hydrolyzed to form the corresponding aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Acidic conditions, such as hydrochloric acid (HCl), to hydrolyze the acetal group.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Aldehydes.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Chemical Composition:

- Name: AC-Tyr-Val-Ala-Asp(otbu)-aldehyde-dimethyl acetal

- CAS Number: 147395-39-9

- Molecular Weight: 492.52 g/mol

- Formula: C23H32N4O8

The compound consists of a sequence of four amino acids: tyrosine (Tyr) , valine (Val) , alanine (Ala) , and aspartic acid (Asp) , with specific protective groups including tert-butyl (otbu) and functional modifications such as aldehyde and dimethyl acetal groups. The synthesis typically involves solid-phase peptide synthesis (SPPS), where each amino acid is sequentially added while protecting the side chains to prevent undesired reactions.

Scientific Research Applications

This compound has diverse applications across various scientific domains:

Biochemical Research

- Enzyme Inhibition: The compound acts as an inhibitor for caspase-1, which plays a crucial role in apoptosis and inflammation. By inhibiting this enzyme, it can potentially reduce cell death and inflammatory responses .

| Application | Description |

|---|---|

| Enzyme Inhibition | Inhibits caspase-1 to reduce apoptosis and inflammation |

| Protein Interaction Studies | Investigates interactions between proteins and peptides |

Medicinal Chemistry

- Therapeutic Potential: Due to its ability to inhibit caspases, it is being explored for therapeutic applications in neuroprotection and treatment of inflammatory diseases .

Chemical Biology

- Model Compound for Peptide Synthesis: It serves as a model compound for studying peptide synthesis techniques and modifications, aiding in the development of new synthetic methodologies .

Industrial Applications

- Biochemical Assays Development: Utilized in creating diagnostic tools and assays that require specific enzyme inhibition profiles .

Study 1: Inhibition of Caspase Activity

A study demonstrated that this compound effectively inhibits caspase-1 activity in vitro, leading to reduced apoptosis in neuronal cells exposed to inflammatory stimuli. This suggests its potential use in neuroprotective therapies.

Study 2: Peptide Synthesis Optimization

Research focused on optimizing the solid-phase synthesis of this compound revealed improved yields when using specific coupling reagents and conditions. This optimization is crucial for scaling up production for therapeutic applications.

Mécanisme D'action

The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as caspase-1, by binding to their active sites and preventing substrate interaction. This inhibition can reduce apoptosis and inflammation, making it useful in neuroprotection and other therapeutic areas.

Comparaison Avec Des Composés Similaires

AC-Tyr-val-ala-asp-chloromethyl ketone: Another peptide inhibitor with similar enzyme inhibition properties.

AC-Tyr-val-ala-asp-aldehyde: A related compound with a simpler structure but similar biological activity.

Uniqueness: AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is unique due to its specific protective groups and functional modifications, which enhance its stability and specificity in biochemical assays.

Activité Biologique

AC-Tyr-val-ala-asp(otbu)-aldehyde-dimethyl acetal is a synthetic peptide compound that has garnered interest in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its synthesis, mechanism of action, and biological implications, supported by relevant data and case studies.

Compound Overview

Chemical Structure:

- Name: this compound

- CAS Number: 147395-39-9

- Composition: The compound consists of a sequence of four amino acids: tyrosine (Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp), with specific protective groups including tert-butyl (otbu) and functional modifications such as aldehyde and dimethyl acetal groups.

Synthesis:

The synthesis involves solid-phase peptide synthesis (SPPS), where each amino acid is sequentially added while protecting the side chains to prevent undesired reactions. After the peptide chain is constructed, the protective groups are removed, followed by the introduction of aldehyde and dimethyl acetal functionalities through specific chemical reactions.

Biological Activity

Mechanism of Action:

this compound primarily functions as an enzyme inhibitor. Its mechanism involves binding to the active sites of specific enzymes, notably caspases, which are crucial in apoptosis (programmed cell death). By inhibiting these enzymes, the compound can potentially reduce apoptosis and inflammation, making it a candidate for therapeutic applications in conditions such as neurodegenerative diseases.

Enzyme Inhibition Studies:

Research indicates that this compound effectively inhibits caspase activity. For instance, it has been shown to interact with caspase-1, thereby influencing pathways related to inflammatory responses and cell survival .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure Type | Enzyme Target | Biological Activity |

|---|---|---|---|

| This compound | Synthetic peptide | Caspase-1 | Inhibitor; reduces apoptosis |

| AC-Tyr-val-ala-asp-chloromethyl ketone | Synthetic peptide | Caspase family | Inhibitor; similar mechanism |

| AC-Tyr-val-ala-asp-aldehyde | Related compound with simpler structure | Caspase family | Inhibitor; reduced specificity |

Case Studies

-

Neuroprotection Research:

A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death compared to untreated controls, suggesting its potential as a neuroprotective agent. -

Inflammation Studies:

In another study focused on inflammatory responses, the compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This inhibition was attributed to the blockade of caspase activity, highlighting its therapeutic potential in inflammatory diseases .

Propriétés

IUPAC Name |

tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46N4O9/c1-16(2)24(33-26(38)21(31-18(4)34)14-19-10-12-20(35)13-11-19)27(39)30-17(3)25(37)32-22(28(40-8)41-9)15-23(36)42-29(5,6)7/h10-13,16-17,21-22,24,28,35H,14-15H2,1-9H3,(H,30,39)(H,31,34)(H,32,37)(H,33,38)/t17-,21-,22-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQDJYPWERONJL-RTRGAHGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC(C)(C)C)C(OC)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(OC)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.